molecular formula C21H29N3O B7157090 N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide

N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide

Cat. No.: B7157090
M. Wt: 339.5 g/mol
InChI Key: JLRPPKVVJPACMU-UHFFFAOYSA-N
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Description

“N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” is a synthetic organic compound that features a unique structure combining an adamantyl group, a pyridine ring, and a pyrrolidine ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c25-20(13-24-7-1-2-19(24)16-3-5-22-6-4-16)23-21-17-9-14-8-15(11-17)12-18(21)10-14/h3-6,14-15,17-19,21H,1-2,7-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRPPKVVJPACMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)NC2C3CC4CC(C3)CC2C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Adamantyl Intermediate: Starting with adamantane, functionalization can be achieved through halogenation or other substitution reactions.

    Pyridine and Pyrrolidine Ring Formation: The pyridine and pyrrolidine rings can be synthesized separately through standard organic synthesis methods.

    Coupling Reactions: The final step involves coupling the adamantyl intermediate with the pyridine and pyrrolidine rings under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantyl)-2-(pyridin-4-yl)pyrrolidine: Similar structure but lacks the acetamide group.

    2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide: Similar structure but lacks the adamantyl group.

Uniqueness

“N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” is unique due to the combination of the adamantyl group, pyridine ring, and pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

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